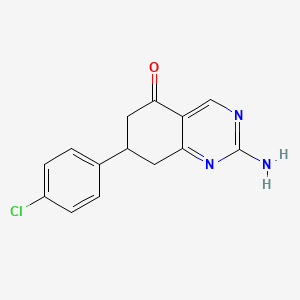

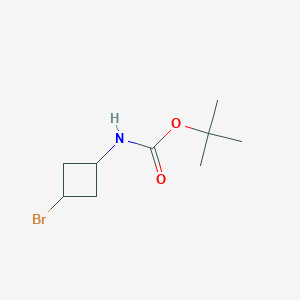

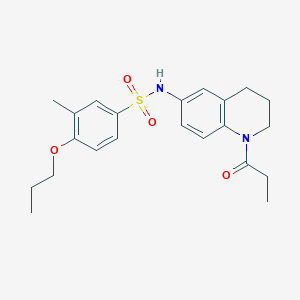

![molecular formula C10H16ClN3O3S B2603013 N-[3-(2-aminoethanesulfonamido)phenyl]acetamide hydrochloride CAS No. 1225327-90-1](/img/structure/B2603013.png)

N-[3-(2-aminoethanesulfonamido)phenyl]acetamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[3-(2-aminoethanesulfonamido)phenyl]acetamide hydrochloride” is a chemical compound used for research and development . It is also known by its CAS number 1225327-90-1 .

Synthesis Analysis

The synthesis of similar compounds involves various chemical techniques and computational chemistry applications . For instance, the synthesis of acetamide compounds involves the use of 2,2-diphenylacetic acid in dry DCM with N,N1-carbonyldiimidazole (CDI) and 4-dimethyl .Chemical Reactions Analysis

The chemical reactions involving similar compounds like acetamides have been studied . For example, the acetamide compounds 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide and 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3-isopropylphenyl) acetamide have shown good activity .Aplicaciones Científicas De Investigación

Urease Inhibition

This compound has been studied for its potential to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. This is particularly relevant in the development of treatments for diseases caused by urease-producing bacteria .

Antimicrobial Activity

The acetamide-sulfonamide scaffold, which includes N-[3-(2-aminoethanesulfonamido)phenyl]acetamide hydrochloride, has shown promise in antimicrobial activity. This is crucial for the development of new antibiotics to combat resistant strains of bacteria .

Anticancer Properties

Research indicates that compounds like N-[3-(2-aminoethanesulfonamido)phenyl]acetamide hydrochloride can inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis. Inhibiting DHFR can lead to the development of anticancer drugs .

Biochemistry Studies

Drug Development

The compound’s versatility makes it a candidate for drug development, particularly in the design of drug conjugates that can increase the effectiveness and safety of medication therapy .

Pharmaceutical Research

Safety and Hazards

Direcciones Futuras

The future directions for similar compounds like phenoxy acetamide and its derivatives involve designing and developing new pharmaceutical compounds . This includes researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .

Propiedades

IUPAC Name |

N-[3-(2-aminoethylsulfonylamino)phenyl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3S.ClH/c1-8(14)12-9-3-2-4-10(7-9)13-17(15,16)6-5-11;/h2-4,7,13H,5-6,11H2,1H3,(H,12,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOZPUSYWLLEPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(2-aminoethanesulfonamido)phenyl]acetamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

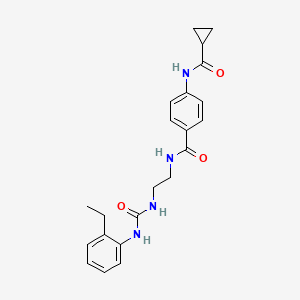

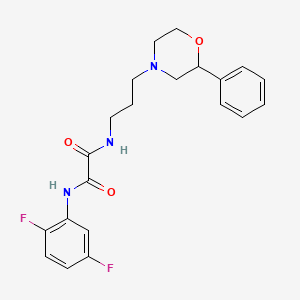

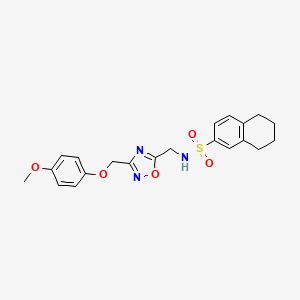

![2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2602930.png)

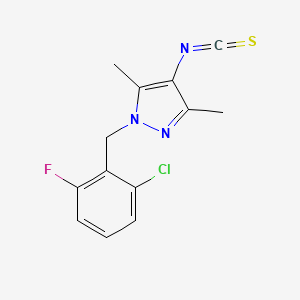

![N-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine](/img/structure/B2602950.png)